molecular formula C9H12N4O2 B1631402 1-(6-硝基吡啶-3-基)哌嗪 CAS No. 775288-71-6

1-(6-硝基吡啶-3-基)哌嗪

货号 B1631402
CAS 编号: 775288-71-6
分子量: 208.22 g/mol
InChI 键: UBCDLQPOKISIDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(6-Nitropyridin-3-yl)piperazine is a chemical compound with the CAS Number: 775288-71-6 . It has a molecular weight of 208.22 and its IUPAC name is 1-(6-nitro-3-pyridinyl)piperazine .


Molecular Structure Analysis

The molecular formula of 1-(6-Nitropyridin-3-yl)piperazine is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 .


Physical And Chemical Properties Analysis

1-(6-Nitropyridin-3-yl)piperazine is a solid at room temperature . It has a topological polar surface area of 74 Ų . The compound has one rotatable bond and its XLogP3-AA value is 0.5 , which is a measure of its lipophilicity.

科学研究应用

抗癌活性

  1. 前列腺癌曼尼希碱合成:从与1-(6-硝基吡啶-3-基)哌嗪相关的化合物6-(4-苯基哌嗪-1-基)吡啶-3-基胺合成的新型曼尼希碱,在体外对前列腺癌细胞显示出中等细胞毒活性(Demirci & Demirbas, 2019)

神经和精神障碍

  1. 用于血清素受体的PET示踪剂:从1-(6-硝基吡啶-3-基)哌嗪前体合成的N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-羧酰胺,已被确定为在神经精神障碍中体内定量5-HT1A受体的有前途的PET放射配体(García等人,2014)

联苯基库的合成

  1. 微波介导的铃木-宫浦偶联反应:研究表明从2-溴-5-硝基吡啶等前体合成的Boc保护的(哌嗪-1-基甲基)联苯基,与1-(6-硝基吡啶-3-基)哌嗪密切相关,用于多样化联苯基库(Spencer et al., 2011)

抗利什曼病和抗结核应用

  1. 重定位抗结核化合物:结构类似于1-(6-硝基吡啶-3-基)哌嗪的6-硝基-2,3-二氢咪唑[2,1-b][1,3]噁唑衍生物已显示出作为内脏利什曼病药物候选物的潜力(Thompson et al., 2016)

HIV研究

  1. 抗HIV化合物的合成:新的5-取代哌嗪基-4-硝基咪唑衍生物,与1-(6-硝基吡啶-3-基)哌嗪相关,已被合成并评估其抗HIV活性(Al-Masoudi et al., 2007)

GABA受体功能

  1. 调节GABA-A受体功能:N-取代的3-(2-哌嗪-1-基-2-氧乙基)-2-(吡啶-2-基)异吲哚-1-酮,包含1-(6-硝基吡啶-3-基)哌嗪类似物,已被测试其对大鼠小脑颗粒细胞中GABA激活的氯离子电流的影响(Di Mola et al., 2016)

生物正交标记

  1. 生物正交标记研究:对用于生物正交标记的新型功能化哌嗪衍生物的研究包括对与1-(6-硝基吡啶-3-基)哌嗪结构相关的化合物如1-(4-硝基苯甲酰)哌嗪的研究(Mamat et al., 2016)

抗菌和生物膜抑制

  1. 细菌生物膜和MurB抑制剂:具有哌嗪连接物的新型双(吡唑-苯并呋喃)杂合物,结构类似于1-(6-硝基吡啶-3-基)哌嗪,已显示出有前途的抗菌和生物膜抑制活性,特别是对大肠杆菌、金黄色葡萄球菌和变形链球菌菌株(Mekky & Sanad, 2020)

合成新型抗癌剂

  1. 新型哌嗪(2-氯乙基)-1-亚硝基脲类似物:一系列新型类似物已被合成并评估其对各种人类癌细胞系的抗癌活性,表明它们作为抗癌剂的潜力(Sowmithri et al., 2022)

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding eye contact and wearing protective gloves .

属性

IUPAC Name

1-(6-nitropyridin-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCDLQPOKISIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457598
Record name 1-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Nitropyridin-3-yl)piperazine

CAS RN

775288-71-6
Record name 1-(6-nitropyridin-3-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-nitropyridin-3-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 250-mL three-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 2-nitro-5-bromopyridine (5.00 g, 24.6 mmol), piperazine (5.66 g, 65.7 mmol) and acetonitrile (70 mL). The reaction mixture was heated at reflux for 20 h. After this time, the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was diluted with ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate (100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was titrated with hexane/ethyl acetate (1:1, 30 mL) to afford 217a in 41% yield (2.10 g) as a yellow solid: mp 113-115° C.; 1H NMR (500 MHz, DMSO-d6) d 8.23 (d, 1H, J=3.5 Hz), 8.13 (d, 1H, J=9.0 Hz), 7.44 (dd, 1H, J=9.0, 3.5 Hz), 3.41 (t, 4H, J=5.0 Hz), 2.82 (t, 4H, J=5.0 Hz), 1.90 (s, 1H); MS (ESI+) m/z 209.1 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
41%

Synthesis routes and methods II

Procedure details

A solution of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester obtaine above (0.821 g, 0.27 mmol) in 10 mL of a 1:4 mixture of trifluoroacetic acid and dichloromethane was stirred at room temperature for 2 h. The mixture was concentrated in vacuo to yield 1-(6-nitropyridin-3-yl)piperazine as a brown oil (0.086 g, TFA salt, 100% yield). MS (ES+) m/z 209.4 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 2
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(6-Nitropyridin-3-yl)piperazine
Reactant of Route 6
1-(6-Nitropyridin-3-yl)piperazine

Citations

For This Compound
7
Citations
P Grosse-Gehling, FR Wuest, T Peppel… - Radiochimica …, 2011 - degruyter.com
The visualization of cyclin-dependent kinases (CDKs), which are overexpressed in multiple tumor types, with radiolabeled CDK inhibitors by means of positron emission tomography in …
Number of citations: 13 www.degruyter.com
F Reissig, C Mamat - ChemistryOpen, 2022 - Wiley Online Library
The increasing application of positron emission tomography (PET) in nuclear medicine has stimulated the extensive development of a multitude of novel and versatile techniques to …
DM Swanson, AE Dubin, C Shah… - Journal of medicinal …, 2005 - ACS Publications
High throughput screening using the recombinant human TRPV1 receptor was used to identify a series of pyridinylpiperazine ureas (3) as TRPV1 vanilloid receptor ligands. Exploration …
Number of citations: 251 pubs.acs.org
X Li, T Yang, M Hu, Y Yang, M Tang, D Deng, K Liu… - Bioorganic …, 2022 - Elsevier
FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6) inhibitors have been proven to play a significant role in tumor therapy. Herein, based on the previously …
Number of citations: 4 www.sciencedirect.com
L Li, F Chen, M Li, Y Liao, Y Wang, W Jiang… - Investigational New …, 2023 - Springer
CDK4/6 inhibitors plus endocrine therapy is a standard therapy for HR+/HER2- breast cancer. Herein, using structure-based drug design strategy, a novel series of palbociclib …
Number of citations: 0 link.springer.com
H Zhao, X Hu, K Cao, Y Zhang, K Zhao, C Tang… - European Journal of …, 2018 - Elsevier
CDK4/6 pathway is an attractive target for development of anti-cancer drugs. Herein, we reported the design and synthesis of a series of 4,5-dihydro-1H-pyrazolo [4,3-h]quinazoline …
Number of citations: 11 www.sciencedirect.com
H Zhang, T Cravillion, NK Lim, Q Tian… - … Process Research & …, 2018 - ACS Publications
Efforts toward the process development of reversible Bruton’s tyrosine kinase (BTK) inhibitor GDC-0853 (1) are described. A practical synthesis of GDC-0853 was accomplished via a …
Number of citations: 12 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。